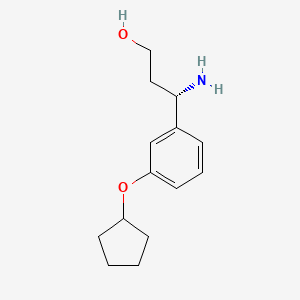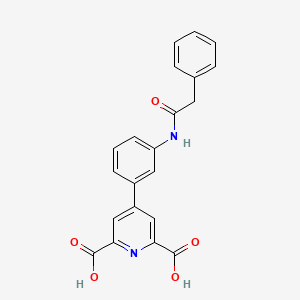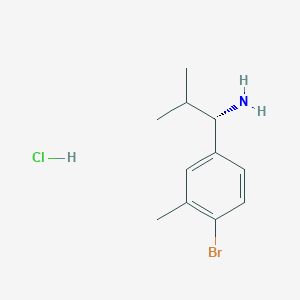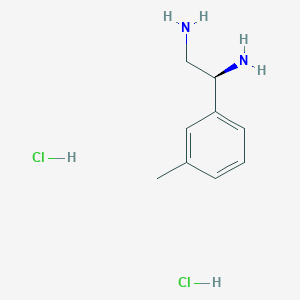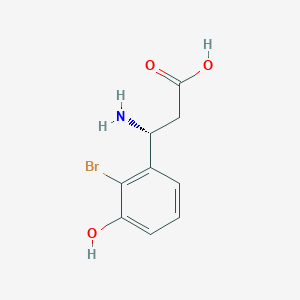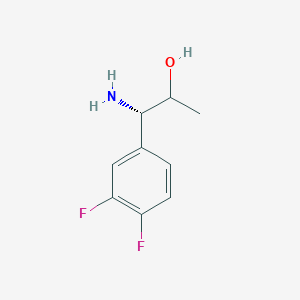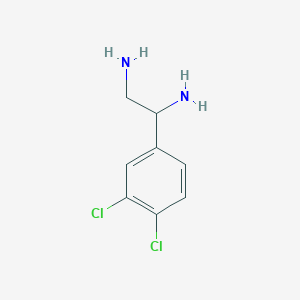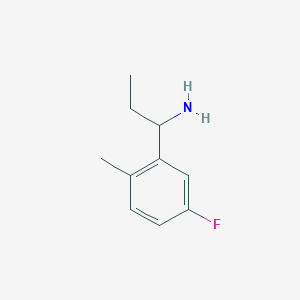![molecular formula C16H28O4 B13050558 Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate is a chemical compound known for its unique spirocyclic structure. This compound features a tert-butyl ester group and a dioxaspirodecane moiety, making it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate typically involves the reaction of tert-butyl 2-methylpropanoate with a suitable dioxaspirodecane derivative. The reaction conditions often include the use of a strong acid or base as a catalyst, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may also include purification steps such as distillation or crystallization to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 8-tert-butyl-1,4-dioxaspiro[4.5]dec-7-ene
- N-((8-tert-butyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl)methyl]ethanamine
- tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate stands out due to its specific ester and spirocyclic structure, which imparts unique chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C16H28O4 |
|---|---|
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
tert-butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-methylpropanoate |
InChI |
InChI=1S/C16H28O4/c1-14(2,3)20-13(17)15(4,5)12-6-8-16(9-7-12)18-10-11-19-16/h12H,6-11H2,1-5H3 |
Clave InChI |
XLTRTXVYUIMWSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(C)C1CCC2(CC1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


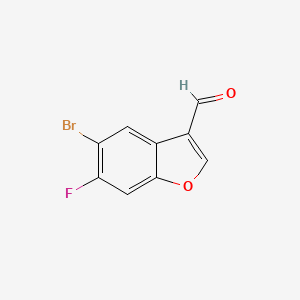
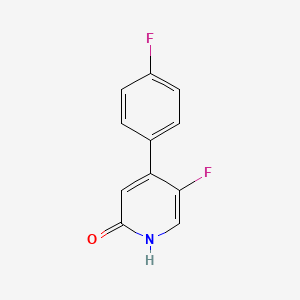
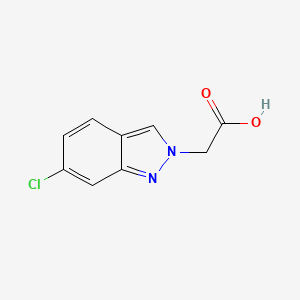
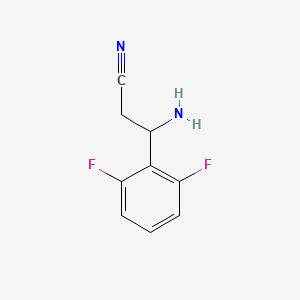
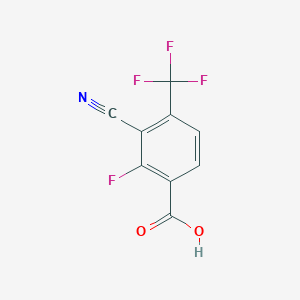
![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)
